molecular formula C15H18N8O5 B1679255 Regadenoson CAS No. 313348-27-5

Regadenoson

Cat. No. B1679255
M. Wt: 390.35 g/mol
InChI Key: LZPZPHGJDAGEJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Regadenoson is an A2A adenosine receptor agonist that causes coronary vasodilation and is commonly used in pharmacologic stress testing . It is used for radionuclide myocardial perfusion imaging (MPI) in patients who cannot adequately exercise .


Synthesis Analysis

Regadenoson’s potential and degraded impurities during the process were isolated and characterized by IR, Mass, and NMR spectral analysis .


Molecular Structure Analysis

Regadenoson has a molecular formula of C15H18N8O5 and an average mass of 390.354 Da . The molecular structure of Regadenoson (CVT-3146; (1-[9-[(4S, 2R, 3R, 5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2yl]-6aminopurin-2-yl]pyrazol-4-yl)-N-methylcarboxamide) is usually given as a single 400-μg (5 mL) intravenous bolus after which it immediately distributes throughout the body .


Chemical Reactions Analysis

Regadenoson is a low-affinity agonist (Ki ≈ 1.3 μM) for the A2A adenosine receptor, with at least 10-fold lower affinity for the A1 adenosine receptor (Ki>16.5 μM), and weak, if any, affinity for the A2B and A3 adenosine receptors . It can temporarily disrupt the integrity of the blood–brain barrier by inhibiting P-glycoprotein function .


Physical And Chemical Properties Analysis

Regadenoson has a molecular formula of C15H18N8O5 and an average mass of 390.354 Da . Its solubility is 10 mM in DMSO .

Scientific Research Applications

Vasodilator in Myocardial Perfusion Imaging

Regadenoson is primarily used as a pharmacologic vasodilator agent in nuclear stress myocardial perfusion imaging (MPI). It offers a higher affinity for A2A receptors than adenosine, making it a potent coronary vasodilator. This property is crucial for assessing myocardial blood flow and heart function during stress tests, especially in patients who cannot undergo exercise-based testing (Gaemperli et al., 2008).

Comparison with Dipyridamole and Adenosine

Studies comparing regadenoson to traditional agents like dipyridamole reveal nuances in its efficacy and application. One study found that regadenoson achieves about 80-90% of the hyperemic flow compared to dipyridamole, with variations based on the timing of the regadenoson bolus relative to tracer administration (Johnson & Gould, 2015). Another analysis showed that regadenoson induces left ventricular perfusion defects similar in size and severity to those observed with adenosine, underscoring its effectiveness as a stressor agent for MPI (Mahmarian et al., 2009).

Clinical Tolerability and Safety

Regadenoson's tolerability and safety have been demonstrated across various patient populations, including those with end-stage renal disease (ESRD). It is well-tolerated, with most adverse events resolving quickly, and has shown to be safe in patients with ESRD, providing a comparable side effect profile and safety outcome to those with normal kidney function (AlJaroudi et al., 2010).

Enhancing Image Quality in Myocardial Perfusion Scintigraphy

Research exploring the combination of regadenoson with isometric exercise like handgrip exercise has indicated potential improvements in the image quality of myocardial perfusion scintigraphy, suggesting an innovative approach to enhancing diagnostic accuracy (Ceyrat et al., 2017).

Hemodynamic Response and Use in Specific Populations

The hemodynamic response to regadenoson, including its effects on heart rate and blood pressure, has been a focal point of research. Its safety and efficacy have also been evaluated in specific populations, such as post-heart transplant patients, showing regadenoson as a safe and well-tolerated pharmacological stress agent (Cavalcante et al., 2011).

Safety And Hazards

The U.S. Food and Drug Administration (FDA) has warned of the rare but serious risk of heart attack and death with the use of Regadenoson . It is recommended to avoid using Regadenoson in patients with symptoms or signs of acute myocardial ischemia, such as unstable angina or cardiovascular instability . It is also advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The IDEALPET (Integrated Dual Exercise and Lexiscan PET) study is currently underway and will compare Lexiscan© alone with Lexiscan© plus exercise (“Lexercise”) with regards to safety, tolerability, myocardial perfusion image quality, and assessment of relative and absolute myocardial perfusion . Additionally, Hikma Pharmaceuticals PLC has launched Regadenoson Injection, in prefilled syringe (PFS) form .

properties

IUPAC Name

1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPZPHGJDAGEJZ-AKAIJSEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057712
Record name Lexiscan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Regadenoson is an selective low-affinity (Ki= 1.3 µM) A2A receptor agonist that mimics the effects of adenosine in causing coronary vasodilatation and increasing myocardial blood flow. It is a very weak agonist of the A1 adenosine receptor (Ki > 16.5 µM). Furthermore, it has negligible affinity to A2B and A3 adenosine receptors. Regadenoson is undergoing trials for use in pharmacological stress tests. Adenosine slows conduction time through the A-V node, can interrupt the reentry pathways through the A-V node, and can restore normal sinus rhythm in patients with paroxysmal supraventricular tachycardia (PSVT), including PSVT associated with Wolff-Parkinson-White Syndrome.
Record name Regadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Regadenoson

CAS RN

313348-27-5
Record name Regadenoson
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313348-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Regadenoson [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313348275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Regadenoson
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lexiscan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REGADENOSON ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AXV542LZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Regadenoson
Reactant of Route 2
Reactant of Route 2
Regadenoson
Reactant of Route 3
Regadenoson
Reactant of Route 4
Regadenoson
Reactant of Route 5
Reactant of Route 5
Regadenoson
Reactant of Route 6
Reactant of Route 6
Regadenoson

Citations

For This Compound
6,110
Citations
W Al Jaroudi, AE Iskandrian - Journal of the American College of …, 2009 - jacc.org
… Regadenoson, … , regadenoson could be used in patients with mild-to-moderate reactive airway disease. This review will summarize the pre-clinical and clinical data on regadenoson, as …
Number of citations: 228 www.jacc.org
KP Garnock-Jones, MP Curran - American journal of cardiovascular drugs, 2010 - Springer
… faster with adenosine than with regadenoson. Regadenoson appeared to be generally well … No unexpected treatment-emergent ECG changes occurred with regadenoson in the phase …
Number of citations: 46 link.springer.com
G Ghimire, FG Hage, J Heo, AE Iskandrian - Journal of Nuclear Cardiology, 2013 - Springer
… on the agreement rate of regadenoson MPI and adenosine MPI … regadenoson MPI. We will briefly summarize these recent reports here in a focused update on the use of regadenoson …
Number of citations: 50 link.springer.com
GM Bengalorkar, K Bhuvana, N Sarala… - Journal of …, 2012 - jpgmonline.com
… Regadenoson is a selective A 2A adenosine receptor agonist … After a single bolus dose of regadenoson 400 μg, a peak plasma … Regadenoson is used for MPI in patients with co-morbid …
Number of citations: 12 www.jpgmonline.com
SG Johnson, S Peters - Journal of nuclear medicine technology, 2010 - Soc Nuclear Med
… regadenoson, they may tend to rush the regadenoson injection. In our department, after the importance of a steady injection of regadenoson … practical experience with regadenoson, the …
Number of citations: 65 tech.snmjournals.org
PK Nair, OC Marroquin, SR Mulukutla… - JACC: Cardiovascular …, 2011 - jacc.org
Objectives : The aim of this study was to evaluate the efficacy of regadenoson, in comparison with adenosine, for assessing fractional flow reserve (FFR) of intermediate coronary artery …
Number of citations: 86 www.jacc.org
AE Iskandrian, TM Bateman, L Belardinelli… - Journal of nuclear …, 2007 - Springer
… logic MPI, such as regadenoson.In human beings regadenoson increased MBF by more than 2.5… This article describes the first phase 3 trial comparing regadenoson and adenosine in a …
Number of citations: 364 link.springer.com
C Buhr, M Gössl, R Erbel… - Vascular Health and Risk …, 2008 - Taylor & Francis
… action of regadenoson points to an advantage of enhanced control for the clinical application. Regadenoson … The clinical adverse effect profile of regadenoson appears to be favorable, …
Number of citations: 44 www.tandfonline.com
KL Nguyen, WP Bandettini, S Shanbhag… - European Heart …, 2014 - academic.oup.com
… Regadenoson has higher selectively for A 2A … Regadenoson has been shown to be safe, non-inferior to adenosine, and has fewer side-effects in nuclear imaging trials. Regadenoson is …
Number of citations: 42 academic.oup.com
HD Lieu, JC Shryock, GO von Mering, T Gordi… - Journal of nuclear …, 2007 - Springer
… This study characterized the dose dependence of regadenoson-induced coronary … of 400 g of regadenoson abbreviated the response to regadenoson (Figure 3). Regadenoson (400 g) …
Number of citations: 131 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.